molecular formula C11H8O2S B6377444 2-Formyl-5-(thiophen-2-yl)phenol, 95% CAS No. 1118519-87-1

2-Formyl-5-(thiophen-2-yl)phenol, 95%

Cat. No. B6377444
CAS RN: 1118519-87-1
M. Wt: 204.25 g/mol
InChI Key: DONIXIPUQCVIBU-UHFFFAOYSA-N
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Description

2-Formyl-5-(thiophen-2-yl)phenol (2F5T2P) is an organic compound with the molecular formula C9H7OS. It is a colorless crystalline solid with a pungent odor and a melting point of approximately 126°C. 2F5T2P is widely used in research laboratories, as it has a variety of applications. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

2-Formyl-5-(thiophen-2-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antimalarial drug chloroquine. It has also been used in the synthesis of other compounds, such as polymers and dyes. Additionally, 2-Formyl-5-(thiophen-2-yl)phenol, 95% has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Mechanism of Action

2-Formyl-5-(thiophen-2-yl)phenol, 95% is believed to act as a proton donor, donating a proton to a target molecule. This proton donation is believed to activate the target molecule, allowing it to interact with other molecules and producing a desired effect.
Biochemical and Physiological Effects
2-Formyl-5-(thiophen-2-yl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(thiophen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it has a wide range of applications, making it a versatile compound for use in research. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound, and should be handled with care. Additionally, it is a relatively expensive compound, and may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for the use of 2-Formyl-5-(thiophen-2-yl)phenol, 95% in scientific research. It could be used in the development of new drugs and therapies, such as for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds, such as polymers and dyes. Finally, it could be used in the study of biochemical and physiological effects, as well as in the development of new medical devices.

Synthesis Methods

2-Formyl-5-(thiophen-2-yl)phenol, 95% can be synthesized through the reaction of 2-formylphenol and thiophene-2-carbaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 120-130°C. This reaction produces a yellow-orange product with a yield of 95%.

properties

IUPAC Name

2-hydroxy-4-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIXIPUQCVIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685023
Record name 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(thiophen-2-YL)phenol

CAS RN

1118519-87-1
Record name 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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